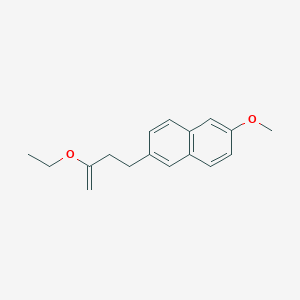
Ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate is a chemical compound with the molecular formula C10H16Br2O2. It is an ester derivative of 5-hexenoic acid, characterized by the presence of two bromine atoms and two methyl groups on the hexenoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate can be synthesized through a multi-step process involving the bromination of 3,3-dimethylhex-5-enoic acid followed by esterification. The bromination step typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to achieve selective bromination at the 6-position. The resulting dibromo acid is then esterified using ethanol (C2H5OH) and a strong acid catalyst like sulfuric acid (H2SO4) to yield the final ester product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for bromine addition and esterification can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the double bond, resulting in the formation of diols or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NaOH, NH3) in polar solvents like water or ethanol.
Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).
Oxidation: KMnO4 in aqueous or alkaline conditions.
Major Products
Substitution: Hydroxy or amino derivatives.
Reduction: Alcohols.
Oxidation: Diols or carboxylic acids.
Applications De Recherche Scientifique
Ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. The double bond in the hexenoate chain can undergo addition reactions, leading to various functionalized products. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effects of the methyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate: Similar in having bromine atoms and ester functionality but differs in the aromatic ring structure.
1,3-Dibromo-5,5-dimethylhydantoin: Shares the dibromo and dimethyl groups but has a different core structure (hydantoin).
Propriétés
Numéro CAS |
62827-60-5 |
|---|---|
Formule moléculaire |
C10H16Br2O2 |
Poids moléculaire |
328.04 g/mol |
Nom IUPAC |
ethyl 6,6-dibromo-3,3-dimethylhex-5-enoate |
InChI |
InChI=1S/C10H16Br2O2/c1-4-14-9(13)7-10(2,3)6-5-8(11)12/h5H,4,6-7H2,1-3H3 |
Clé InChI |
GSGLDDUIENYOJX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C)(C)CC=C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)
![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
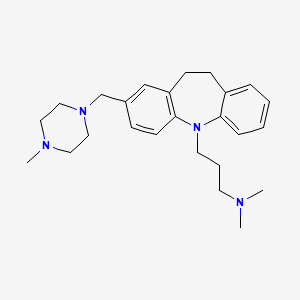
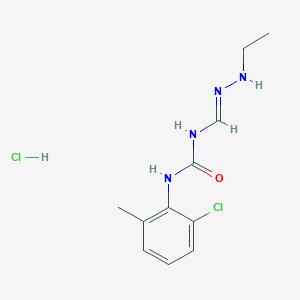
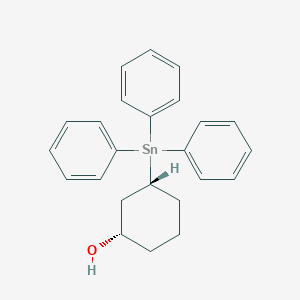
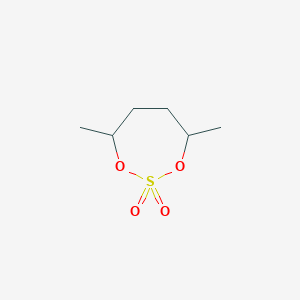

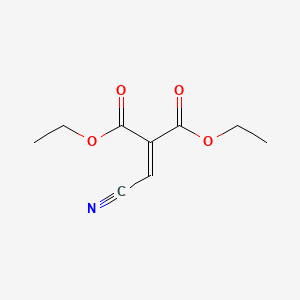
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)
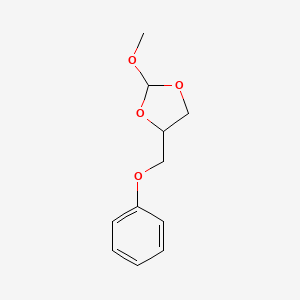

![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B14500731.png)
